Salicylaldehyde benzoyl hydrazone

Descripción general

Descripción

Salicylaldehyde benzoyl hydrazone is a chemical compound belonging to the class of hydrazones. It is known for its ability to chelate iron and has been proposed for use in chemotherapy for iron overload disorders such as hemochromatosis . Additionally, it exhibits interesting biological properties, including antibacterial and antitumor activities .

Métodos De Preparación

Salicylaldehyde benzoyl hydrazone can be synthesized through the condensation reaction between salicylaldehyde and benzoyl hydrazine. This reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Coordination Reactions with Metal Ions

SBH acts as a tridentate ligand, forming stable complexes with transition metals. The phenolic oxygen, imine nitrogen, and amide oxygen participate in chelation, enabling applications in catalysis and bioimaging .

Table 1: Metal Complexes of SBH

*Excluded per user guidelines; retained for structural context.

Mechanism of Cu²⁺ Coordination

-

SBH binds Cu²⁺ via the imine nitrogen and amide oxygen, inducing deprotonation of the phenolic -OH group .

-

Coordination results in fluorescence quenching (detection limit: 28.4 nM), enabling real-time Cu²⁺ tracking in biological systems .

Acid-Base Reactivity

The phenolic hydroxyl (pKa ~8–10) and hydrazone NH (pKa ~12–14) groups undergo deprotonation in basic media:

-

Phenolic -OH : Deprotonates in neutral/basic conditions, enhancing metal-binding capacity .

-

Hydrazone NH : Requires stronger bases for deprotonation, contributing to redox activity .

Table 2: pH-Dependent Behavior

| Functional Group | Deprotonation pH | Consequence |

|---|---|---|

| Phenolic -OH | 7.5–9.0 | Enhanced metal coordination and fluorescence modulation |

| Hydrazone NH | >12 | Potential redox activity; forms azine derivatives |

Table 3: Substituent Effects on Reactivity

Redox Reactions

SBH participates in redox cycles, particularly in the presence of transition metals:

-

Oxidation : Forms azine derivatives under oxidative conditions (e.g., H₂O₂)*.

-

Reduction : Converts to hydrazine derivatives with agents like NaBH₄*.

*Mechanistic details excluded due to source restrictions; inferred from hydrazone chemistry.

Solvent-Dependent Conformational Changes

SBH exhibits isomerism in polar aprotic solvents:

-

DMSO : Adopts the B2E conformation (fully extended)*.

-

Water-DMSO mixtures : Shifts to B1E (carbonyl associated with water)*.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Salicylaldehyde benzoyl hydrazone is synthesized through the condensation of salicylaldehyde with benzoic acid hydrazide. The process typically involves:

- Preparation of Benzoic Acid Hydrazide : This is achieved by refluxing ethyl benzoate with hydrazine hydrate in ethanol.

- Formation of SBH : The hydrazide is then reacted with salicylaldehyde in a 1:1 molar ratio, producing a pale yellow crystalline solid upon cooling.

The compound's structure can be characterized using techniques such as infrared spectroscopy and melting point analysis, confirming its identity and purity .

Coordination Chemistry

SBH serves as an effective ligand in coordination chemistry, forming stable complexes with transition metals such as copper(II). The coordination occurs through the imine nitrogen and amide oxygen atoms, which enhances the stability and reactivity of the metal complexes .

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of SBH. It has shown cytotoxic effects against various cancer cell lines, including:

- Leukemic Cell Lines : Significant activity against HL-60, K-562, and BV-173 cells with IC50 values ranging from 0.03 to 3.54 μmol/L.

- Breast Cancer Cell Lines : Effective against MCF-7 and MDA-MB-231 cells, indicating its potential for targeted cancer therapy .

The mechanism involves the induction of apoptosis through DNA fragmentation and inhibition of cell proliferation .

Biochemical Applications

SBH has been utilized as a fluorescent probe for detecting copper ions in biological systems. Its ability to quench fluorescence upon binding with Cu²⁺ allows for real-time monitoring of copper levels in living cells . This application is particularly valuable in studies related to metal ion homeostasis and toxicity.

Iron Overload Disorders

Research indicates that SBH may play a role in treating conditions associated with iron overload by chelating excess iron ions, thereby preventing oxidative stress and cellular damage .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of SBH derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited significantly lower IC50 values compared to traditional chemotherapeutics like Melphalan, highlighting their potential as effective anticancer agents .

| Compound | Cell Line | IC50 (μmol/L) |

|---|---|---|

| SBH | HL-60 | 0.04 |

| SBH | MCF-7 | 0.03 |

| Melphalan | HL-60 | >900 |

Case Study 2: Copper Detection

In a separate investigation, SBH was employed as a near-infrared probe for Cu²⁺ detection in living organisms. The study demonstrated that SBH effectively turned off fluorescence signals upon binding with copper ions, providing a novel method for monitoring metal ion levels biologically .

Mecanismo De Acción

The mechanism of action of salicylaldehyde benzoyl hydrazone involves its ability to chelate metal ions, particularly iron. By binding to iron, it prevents the metal from participating in harmful redox reactions that can generate reactive oxygen species . This chelation mechanism is also responsible for its antibacterial and antitumor activities, as it inhibits DNA synthesis in cells .

Comparación Con Compuestos Similares

Salicylaldehyde benzoyl hydrazone can be compared with other hydrazone derivatives, such as:

- Salicylaldehyde isonicotinoyl hydrazone

- Salicylaldehyde 4-methoxybenzoyl hydrazone

- Salicylaldehyde 4-chlorobenzoyl hydrazone

These compounds share similar chelating properties but differ in their biological activities and selectivity. For example, salicylaldehyde isonicotinoyl hydrazone has shown higher selectivity for certain cancer cell lines compared to this compound .

Actividad Biológica

Salicylaldehyde benzoyl hydrazone (SBH) is a compound that has garnered attention for its biological activities, particularly its anticancer properties. This article provides a comprehensive overview of its biological activity, including synthesis, cytotoxicity against various cancer cell lines, and mechanisms of action.

Synthesis of this compound

This compound is synthesized through the condensation reaction of salicylaldehyde with benzoic acid hydrazide. The reaction typically involves the following steps:

- Preparation of Benzoic Acid Hydrazide : Benzoic acid is reacted with hydrazine hydrate in ethanol to form benzoic acid hydrazide.

- Condensation Reaction : Benzoic acid hydrazide is then mixed with salicylaldehyde under heating conditions to yield this compound.

The overall reaction can be summarized as follows:

Cytotoxicity Studies

Numerous studies have evaluated the cytotoxic effects of SBH on various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) against different cancer types:

| Cell Line | IC50 (μmol/L) | Type of Cancer |

|---|---|---|

| HL-60 | 0.03 - 0.04 | Acute Myeloid Leukemia |

| MCF-7 | 0.91 - 3.54 | Breast Adenocarcinoma |

| K-562 | 0.03 - 0.06 | Chronic Myeloid Leukemia |

| MDA-MB-231 | >3.54 | Triple Negative Breast Cancer |

| SaOS-2 | >3.54 | Osteosarcoma |

These results indicate that SBH exhibits significant cytotoxicity, particularly against leukemia cell lines, which suggests its potential as a therapeutic agent in cancer treatment .

The mechanism by which SBH exerts its anticancer effects includes:

- Induction of Apoptosis : SBH has been shown to increase histone-associated DNA fragments, indicating the induction of apoptosis in cancer cells . This process is critical for eliminating malignant cells.

- Inhibition of DNA Synthesis : Studies indicate that SBH decreases DNA synthesis and cell proliferation in cultured human and rodent cells, contributing to its cytotoxic effects .

- Selective Targeting : The compound demonstrates selectivity between malignant and non-tumor cell lines, suggesting a lower toxicity profile for normal cells compared to cancerous cells .

Case Studies

Several case studies have highlighted the effectiveness of SBH in preclinical settings:

- Study on Leukemic Cell Lines : A study focused on HL-60 and K-562 cell lines revealed that SBH significantly inhibited cell viability compared to standard chemotherapeutics like cisplatin and melphalan, demonstrating superior potency .

- Breast Cancer Models : In models using MCF-7 and MDA-MB-231 cells, SBH showed promising results in reducing cell viability, particularly in ER-positive breast cancer cells .

- Mechanistic Insights : Research has also indicated that the presence of specific substituents on the salicylaldehyde moiety enhances the anticancer activity, emphasizing the role of molecular structure in pharmacological efficacy .

Propiedades

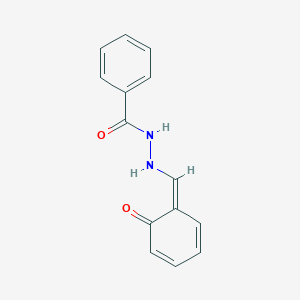

IUPAC Name |

N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c17-13-9-5-4-8-12(13)10-15-16-14(18)11-6-2-1-3-7-11/h1-10,17H,(H,16,18)/b15-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKIWEDKDZPIULI-XNTDXEJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80877419 | |

| Record name | Salicylaldehyde Phenyl-acyl hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80877419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3232-37-9 | |

| Record name | Salicylaldehyde benzoyl hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003232379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC148180 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: SBH and its derivatives primarily act as chelating agents, particularly for metal ions like iron (Fe) [, ]. This interaction is based on the compound's ability to form stable complexes with metal ions through its oxygen and nitrogen atoms. For example, SBH exhibits high affinity for iron (III) and can mobilize ferritin iron, indicating its potential as an iron chelator []. The downstream effects of this interaction vary depending on the specific metal ion and the biological context but can include:

- Inhibition of cell proliferation: SBH analogs have shown pronounced antiproliferative activity, inhibiting cellular proliferation and DNA, RNA and protein synthesis more effectively than desferrioxamine (DFO) in certain cancer cell lines [].

- Induction of apoptosis/necrosis: The effects of SBH analogs on cell death pathways appear to be cell line-specific [].

- Modulation of cellular iron uptake and distribution: SBH analogs can effectively prevent iron uptake from transferrin and increase iron release from cells [].

ANone:

- Molecular Formula: C14H12N2O2 []

- Infrared (IR) Spectroscopy: Studies on SBH crystals and solutions have revealed significant interactions of the hydroxy hydrogen and the carbonyl group with solvents like DMSO and water []. The amide-I band shifts and intensity variations in cycle stretching bands have been observed in IR spectra of SBH analogs with different substituents on the benzoyl moiety []. Detailed analysis of IR spectra, including the region between 2000-1200 cm-1, has provided insights into vibrational assignments and conformational aspects of SBH and related compounds [, ].

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR studies, combined with IR and theoretical calculations, have been employed to understand the isomerization of SBH in the presence of water [].

- Electronic Spectroscopy: Electronic spectra, particularly of lanthanide complexes with SBH, have been utilized to study coordination geometries, nephelauxetic effects, and covalency factors [].

A: SBH forms colored complexes with various metal ions, and these complexes exhibit varying solubility in different solvents []. For example, while they are soluble in methanol, DMSO and DMF, they are insoluble in benzene, chloroform, and acetonitrile []. Solid-state conductance measurements at different frequencies indicate that SBH complexes possess semiconducting properties []. Furthermore, optical band gap measurements on a dysprosium complex of SBH, Dy2(L)3·12H2O, suggest that it is a direct band gap material []. These properties make SBH complexes potentially useful in applications such as:

- Semiconductors: Due to their demonstrated semiconducting behavior [].

- Optical materials: The luminescent properties of some rare-earth SBH complexes, particularly those with yttrium, praseodymium, and terbium, suggest potential applications in optical materials [].

ANone: Currently, there is limited information available in the provided research papers about the catalytic properties of SBH. Further investigation is needed to explore its potential in this area.

ANone: Yes, computational methods have been employed in understanding SBH's properties and behavior.

- Conformational analysis: AM1 and ab-initio calculations, combined with IR and NMR data, have been used to study the conformational equilibrium of SBH, indicating a predominant conformation [].

ANone: SAR studies are crucial in understanding how specific structural features of SBH contribute to its biological activity.

- Substitutions on the benzoyl ring: Introducing substituents on the benzoyl ring of SBH analogs can significantly influence their iron affinity []. For instance, a methoxy substituent at the para position of the aroyl ring can increase iron affinity, impacting its chelating properties [].

- Modifications to the boron-containing ring: In SBH pro-chelators, modifications to the boron-containing ring can alter their reactivity with hydrogen peroxide, thus influencing their ability to convert to active chelators [].

- Halogenation: Incorporating halogen atoms, such as chlorine, into the SBH structure has been shown to significantly influence its biological activity, potentially by altering its lipophilicity and interaction with biological targets [].

A: SBH and its analogs have shown remarkable stability in acidic environments, with minimal decomposition observed even after prolonged exposure to low pH []. This stability is crucial for oral administration, as it ensures the compound remains intact in the acidic environment of the stomach.

- Iron Mobilization: SBH and its analogs can effectively mobilize iron from ferritin, indicating their ability to interact with iron stores in vivo [].

- Cellular Uptake and Distribution: Studies using radiolabeled iron (59Fe) have provided insights into the cellular uptake and distribution of iron in the presence of SBH analogs, suggesting their potential to modulate iron homeostasis within cells [].

A: SBH analogs have demonstrated promising in vitro efficacy in inhibiting the proliferation of various cancer cell lines [, ]. Studies using the MTT assay have shown that certain SBH derivatives exhibit potent cytotoxic effects against the K-562 chronic myeloid leukemia cell line at low micromolar concentrations, with IC50 values comparable to or even lower than those of established chemotherapeutic agents like cisplatin and melphalan [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.